1,3,5-Trithiane, 2,4,6-tris(methylene)-
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Overview
Description
1,3,5-Trithiane, 2,4,6-tris(methylene)- is a chemical compound with the formula (CH₂S)₃. It is a heterocyclic compound that consists of a six-membered ring with alternating methylene bridges and thioether groups. This compound is the cyclic trimer of thioformaldehyde, which is otherwise unstable. It is known for its applications in organic synthesis as a masked source of formaldehyde .
Preparation Methods
1,3,5-Trithiane, 2,4,6-tris(methylene)- is typically prepared by treating formaldehyde with hydrogen sulfide. The reaction conditions involve the use of an acidic catalyst to facilitate the formation of the cyclic trimer. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1,3,5-Trithiane, 2,4,6-tris(methylene)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thioformaldehyde.
Substitution: It can undergo substitution reactions with organolithium reagents to form alkylated derivatives. Common reagents used in these reactions include organolithium compounds, oxidizing agents like chlorine, and reducing agents.
Scientific Research Applications
1,3,5-Trithiane, 2,4,6-tris(methylene)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly as a masked source of formaldehyde.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other organosulfur compounds and as a precursor to various reagents.
Mechanism of Action
The mechanism of action of 1,3,5-Trithiane, 2,4,6-tris(methylene)- involves its ability to act as a masked source of formaldehyde. Upon deprotonation with organolithium reagents, it forms a lithium derivative that can undergo further reactions to release formaldehyde. This property makes it valuable in organic synthesis .
Comparison with Similar Compounds
1,3,5-Trithiane, 2,4,6-tris(methylene)- can be compared with other similar compounds such as:
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: This compound is the trimer of thioacetone and has similar structural features but different reactivity.
Thioformaldehyde trimer: Another cyclic trimer of thioformaldehyde with similar properties.
Trimethylene trisulfide: A related compound with similar sulfur-containing ring structures.
These comparisons highlight the unique reactivity and applications of 1,3,5-Trithiane, 2,4,6-tris(methylene)- in various fields of research and industry.
Properties
CAS No. |
10578-59-3 |
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Molecular Formula |
C6H6S3 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2,4,6-trimethylidene-1,3,5-trithiane |
InChI |
InChI=1S/C6H6S3/c1-4-7-5(2)9-6(3)8-4/h1-3H2 |
InChI Key |
LUMQOUCDESMXGC-UHFFFAOYSA-N |
Canonical SMILES |
C=C1SC(=C)SC(=C)S1 |
Origin of Product |
United States |
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